molecular formula C8H14O3 B2805969 Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate CAS No. 149055-86-7

Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B2805969
CAS No.: 149055-86-7
M. Wt: 158.197
InChI Key: OXQRLBFDJMSRMM-NKWVEPMBSA-N
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Description

Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate: is an organic compound with a cyclohexane ring structure It is characterized by the presence of a hydroxyl group at the third position and a carboxylate ester group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl and carboxylate ester groups.

    Hydroxylation: Cyclohexanone is subjected to hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst to form 3-hydroxycyclohexanone.

    Esterification: The hydroxylated product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl or ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-ketocyclohexane-1-carboxylate or cyclohexane-1,3-dicarboxylate.

    Reduction: Formation of 3-hydroxycyclohexane-1-methanol or cyclohexane-1,3-diol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties. They may serve as precursors for the synthesis of pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl (1s,3r)-3-hydroxycyclopentane-1-carboxylate: Similar structure but with a five-membered ring.

    Methyl (1s,3r)-3-hydroxycycloheptane-1-carboxylate: Similar structure but with a seven-membered ring.

    Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific ring size and functional group arrangement. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research.

Properties

IUPAC Name

methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-oxo-1-cyclohexanecarboxylic acid methyl ester (1.1 g, 7.04 mmol) was dissolved in methanol (25 ml) and cooled to 0° C. under N2. Sodium borohydride (0.550 g, 14.54 mmol) was added in portions and the resulting solution stirred at 0° C. for 2 h. The solution was then diluted by the dropwise addition of water, followed by EtOAc (100 mL). The aqueous phase was separated and extracted with EtOAc (2×50 ml). The combined organic layers were washed with brine, dried over sodium sulphate, and concentrated in vacuo to give the title compound. TLC: 40% EtOAc/hexanes, high Rf: 0.4, low Rf: 0.3.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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